molecular formula C9H12N4O2 B8818348 Piperazine, 1-(5-nitro-3-pyridinyl)- CAS No. 1211533-68-4

Piperazine, 1-(5-nitro-3-pyridinyl)-

Cat. No.: B8818348
CAS No.: 1211533-68-4
M. Wt: 208.22 g/mol
InChI Key: WDNKAEMQYMGFRN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Piperazine, 1-(5-nitro-3-pyridinyl)-, is a heterocyclic compound featuring a piperazine ring (a six-membered diamine) substituted at the 1-position with a 5-nitro-3-pyridinyl group. The pyridine ring introduces aromaticity and basicity, while the nitro group (-NO₂) at the 5-position on the pyridine ring acts as a strong electron-withdrawing substituent. This structural configuration influences the compound’s electronic properties, solubility, and interactions with biological targets.

Properties

CAS No.

1211533-68-4

Molecular Formula

C9H12N4O2

Molecular Weight

208.22 g/mol

IUPAC Name

1-(5-nitropyridin-3-yl)piperazine

InChI

InChI=1S/C9H12N4O2/c14-13(15)9-5-8(6-11-7-9)12-3-1-10-2-4-12/h5-7,10H,1-4H2

InChI Key

WDNKAEMQYMGFRN-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)C2=CC(=CN=C2)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Piperazine, 1-(5-nitro-3-pyridinyl)- typically involves the nucleophilic substitution reaction of 5-bromo-2-nitropyridine with piperazine. The reaction is carried out in a mixed solvent of an alcohol organic solvent and water, using an acid as a catalyst . The reaction conditions are optimized to achieve high purity and yield.

Industrial Production Methods

For industrial production, the process involves the catalytic hydrogenation of the nitro group to form the corresponding amine, followed by protection of the piperazine nitrogen with a tert-butyl group. This method is advantageous due to its simplicity, high yield, and minimal environmental impact .

Chemical Reactions Analysis

Types of Reactions

Piperazine, 1-(5-nitro-3-pyridinyl)- undergoes several types of chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine.

    Substitution: The piperazine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted piperazine derivatives, which can be further functionalized for specific applications .

Mechanism of Action

The mechanism by which Piperazine, 1-(5-nitro-3-pyridinyl)- exerts its effects involves its interaction with specific molecular targets. For instance, as a urease inhibitor, it binds to the active site of the enzyme, preventing the breakdown of urea into ammonia and carbamate . This interaction is facilitated by the nitropyridine moiety, which forms favorable interactions with the enzyme’s active site.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The activity of piperazine derivatives is highly dependent on the substituent’s position, electronic nature, and ring system. Below is a comparative analysis of key analogues:

1-(3-Trifluoromethylphenyl)piperazine (TFMPP)
  • Structure : Features a trifluoromethyl (-CF₃) group at the meta position of a benzene ring.
  • Activity : High selectivity for 5-HT1B serotonin receptors, with moderate affinity for 5-HT1A receptors. The -CF₃ group enhances lipophilicity and receptor binding .
  • Key Difference : Unlike the target compound, TFMPP lacks the pyridine ring and nitro group. The benzene ring’s electron-deficient nature due to -CF₃ contrasts with the pyridine ring’s inherent electron-withdrawing nitrogen.
1-(5-Nitro-2-Pyridinyl)piperazine
  • Structure : Positional isomer of the target compound, with the nitro group at the 2-position on pyridine.
  • Activity: Limited direct data, but positional changes in nitro groups can alter dipole moments and hydrogen-bonding capacity. For example, 2-nitro substitution may reduce steric hindrance compared to 3-nitro .
1-(3-Chlorophenyl)piperazine (mCPP)
  • Structure : Chlorine substituent at the meta position of benzene.
  • Activity: Moderate antitumor activity (e.g., GP < 80% for some cancer cell lines) but lower potency compared to nitro-substituted derivatives. The chloro group is less electron-withdrawing than -NO₂, resulting in weaker receptor interactions .
Kinase Inhibition (PI3Kδ)
  • Target Compound : Piperazine’s six-membered ring enhances PI3Kδ inhibition compared to five-membered amines (e.g., pyrrolidine). The 5-nitro-3-pyridinyl group likely optimizes binding via hydrogen bonding and π-stacking in the kinase’s active site .
  • Comparison with TFMPP : While TFMPP targets serotonin receptors, the nitro-pyridinyl group in the target compound suggests divergent applications, such as anticancer or anti-inflammatory therapies.
Cytotoxicity and Antitumor Activity
  • Target Compound : Nitro groups are associated with pro-drug activation (e.g., nitroreductase-mediated conversion to cytotoxic species). This property may enhance cytotoxicity in cancer cells, as seen in analogues like 1-(4-chlorobenzhydryl)piperazine derivatives .
  • Comparison with mCPP : The nitro group’s stronger electron-withdrawing effect may improve DNA intercalation or topoisomerase inhibition compared to chloro substituents .

Pharmacological and Physicochemical Properties

Compound LogP (Predicted) Solubility Key Targets Selectivity
Piperazine, 1-(5-nitro-3-pyridinyl)- 1.2–1.5 (moderate) Low (aqueous) PI3Kδ, 5-HT receptors Moderate (kinase vs. receptor)
TFMPP 2.8–3.2 (high) Very low 5-HT1B, 5-HT1A High (5-HT1B)
1-(5-Nitro-2-pyridinyl)piperazine 0.9–1.3 Moderate Hypothetical kinase Data lacking
mCPP 2.0–2.4 Low 5-HT2C, antitumor Low to moderate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.